![molecular formula C8H15NO2S B2358508 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide CAS No. 1823248-86-7](/img/structure/B2358508.png)
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Thia-1-azaspiro[4This compound is a derivative of thiaazabicyclo[4.4.0]decane and is known for its distinctive spirocyclic framework, which contributes to its chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide typically involves the reaction of 1,3-dithiolane with 1,3-diaminopropane, followed by oxidation with hydrogen peroxide. This method allows for the formation of the spirocyclic structure with the incorporation of sulfur and nitrogen atoms. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide leads to the formation of the dioxide derivative.
Wissenschaftliche Forschungsanwendungen
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide has a wide range of scientific research applications:
Anticancer Activity: Derivatives of this compound have been synthesized and evaluated for their anticancer activity against various human cancer cell lines.
Antiviral Properties: Certain derivatives have demonstrated inhibitory effects on human coronavirus and influenza virus replication.
Radioprotective Potential: Related derivatives have shown potential radioprotective properties against lethal doses of X-radiation in mice.
Drug Discovery and Development:
Wirkmechanismus
The mechanism of action of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various biological molecules, leading to its observed biological activities. For example, some derivatives act as influenza virus fusion inhibitors by interfering with the viral fusion process.
Vergleich Mit ähnlichen Verbindungen
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide can be compared with other similar spirocyclic compounds, such as:
1-Thia-4-azaspiro[4.5]decan-3-one derivatives: These compounds have shown antiviral activity against human coronavirus and influenza virus.
7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride: This derivative has demonstrated radioprotective properties.
Thiazolopyrimidine and 1,3,4-thiadiazole compounds: These derivatives have been evaluated for their anticancer activity.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
8λ6-thia-1-azaspiro[4.5]decane 8,8-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-3-8(4-7-12)2-1-5-9-8/h9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLVTJPZKNBKHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS(=O)(=O)CC2)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
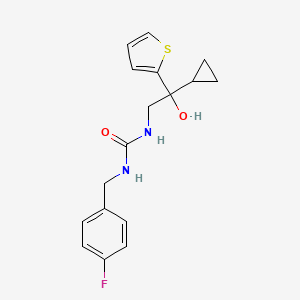
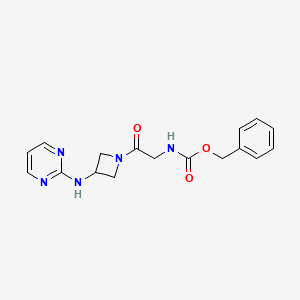
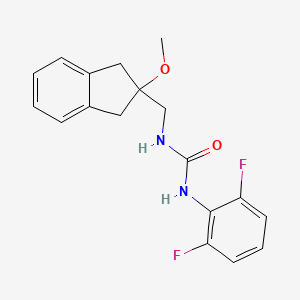
![2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide](/img/structure/B2358428.png)
![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate](/img/structure/B2358430.png)
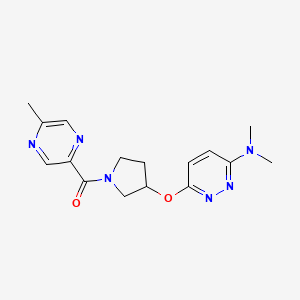
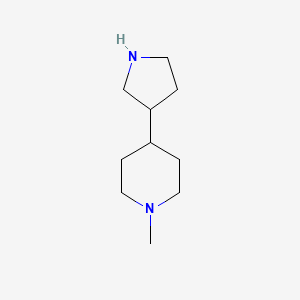
![N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B2358433.png)
![N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2358434.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2358435.png)
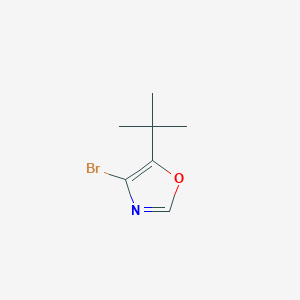
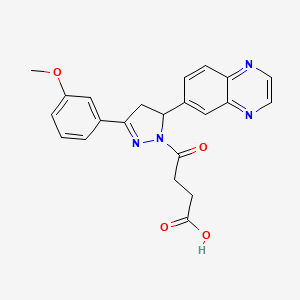
![N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2358444.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2358447.png)
